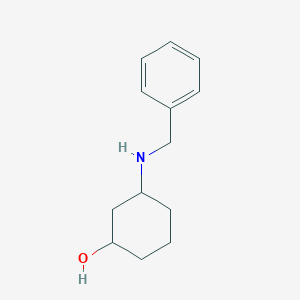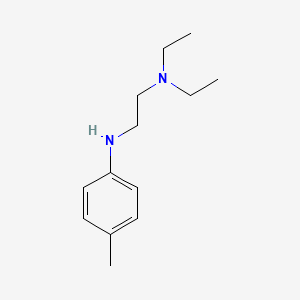
1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two ethyl groups and a 4-methylphenyl group attached to the nitrogen atoms of the ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- typically involves the reaction of ethylenediamine with diethylamine and 4-methylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent (e.g., tetrahydrofuran), low temperature (0-25°C).
Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reaction conditionsorganic solvent (e.g., dichloromethane), presence of a base (e.g., triethylamine), room temperature to 60°C.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the halogenated compound used
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions.
Biology: Investigated for its potential use as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, such as surfactants, dyes, and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Similar structure but lacks the 4-methylphenyl group.
1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Similar structure but has a methyl group instead of the 4-methylphenyl group.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but has two methyl groups instead of the 4-methylphenyl group.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
| 74474-30-9 | |
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-4-15(5-2)11-10-14-13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 |
Clé InChI |
ADZBRDJEAIKGFR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


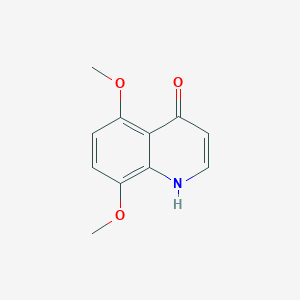
![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
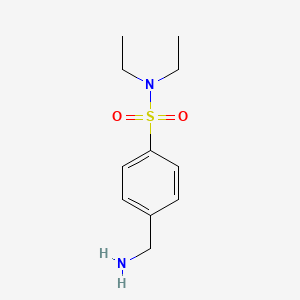
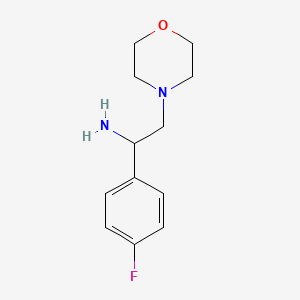
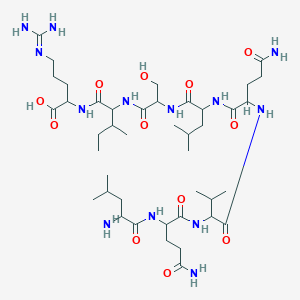
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
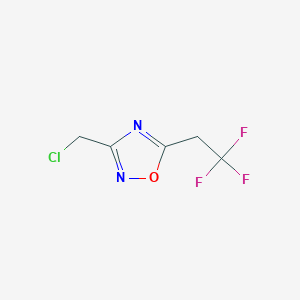
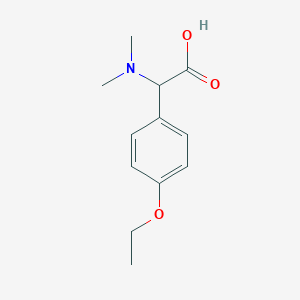


![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)

![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
